molecular formula C25H31N3O2 B11501964 1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea

1-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-cyclohexylurea

Cat. No.: B11501964
M. Wt: 405.5 g/mol
InChI Key: GVYJPMYLPINZAM-UHFFFAOYSA-N
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Description

3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexylurea group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity, while the cyclohexylurea group could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyloxy-3-methyl-2-nitrobenzene
  • 4-Benzyloxy-2-methylphenylboronic acid
  • 4-(Benzyloxy)-1-bromo-2-methylbenzene

Uniqueness

3-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-1-CYCLOHEXYLUREA stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C25H31N3O2/c1-18-22(14-15-26-25(29)28-20-10-6-3-7-11-20)23-16-21(12-13-24(23)27-18)30-17-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,27H,3,6-7,10-11,14-15,17H2,1H3,(H2,26,28,29)

InChI Key

GVYJPMYLPINZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)NC4CCCCC4

Origin of Product

United States

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